molecular formula C8H8FN B12967474 2-Fluoro-5-methyl-4-vinylpyridine

2-Fluoro-5-methyl-4-vinylpyridine

Cat. No.: B12967474
M. Wt: 137.15 g/mol
InChI Key: HGYSGLLBXNPZFT-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-4-vinylpyridine is a substituted pyridine derivative characterized by fluorine at the 2-position, a methyl group at the 5-position, and a vinyl group at the 4-position. Pyridine derivatives are pivotal in medicinal chemistry and materials science due to their tunable electronic properties and biological activity. The fluorine atom enhances electronegativity and metabolic stability, while the vinyl group introduces reactivity for further functionalization (e.g., polymerization or cross-coupling reactions) . The methyl group at the 5-position may influence steric and electronic interactions, affecting solubility and binding affinity in biological systems.

Properties

Molecular Formula

C8H8FN

Molecular Weight

137.15 g/mol

IUPAC Name

4-ethenyl-2-fluoro-5-methylpyridine

InChI

InChI=1S/C8H8FN/c1-3-7-4-8(9)10-5-6(7)2/h3-5H,1H2,2H3

InChI Key

HGYSGLLBXNPZFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C=C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 2-Fluoro-5-methyl-4-vinylpyridine, can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives using reagents such as Selectfluor® or complex metal fluorides like AlF3 and CuF2 at high temperatures (450–500°C) . Another method includes the use of 3-bromo-2-nitropyridine reacting with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using efficient fluorinating agents and optimized reaction conditions to achieve high yields and purity. The choice of reagents and conditions depends on the specific substitution pattern desired on the pyridine ring .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methyl-4-vinylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-Fluoro-5-methyl-4-vinylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methyl-4-vinylpyridine involves its interaction with molecular targets through its fluorine atom, which can influence the electronic distribution in the molecule. This interaction can affect various biological pathways and molecular targets, making it useful in drug design and other applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituent positions and functional groups in 2-fluoro-5-methyl-4-vinylpyridine with analogous compounds:

Compound Name Substituents (Positions) Key Functional Groups Reference
This compound F (2), CH₃ (5), CH₂=CH (4) Fluorine, methyl, vinyl -
2-Fluoro-5-(4-fluorophenyl)pyridine F (2), 4-F-C₆H₄ (5) Fluorine, fluorophenyl
2-(4-Fluorophenyl)-5-methylpyridine 4-F-C₆H₄ (2), CH₃ (5) Fluorophenyl, methyl
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine F (3), OCH₃ (4), OH (2) Fluoro, methoxy, hydroxyl
2-Chloro-5-fluoro-4-(hydroxymethyl)pyridine Cl (2), F (5), CH₂OH (4) Chlorine, fluorine, alcohol

Key Observations :

  • Vinyl vs. Hydroxymethyl : The vinyl group in the target compound offers reactivity for polymerization or click chemistry, unlike the hydroxymethyl group in 2-chloro-5-fluoro-4-(hydroxymethyl)pyridine, which is more polar and prone to oxidation .
  • Methyl vs.

Reactivity Differences :

  • The vinyl group in the target compound enables Diels-Alder or radical polymerization, distinct from the hydroxyl or chlorinated analogs, which are more suited for nucleophilic substitutions .

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